

Jangomolide: A Technical Guide to its Natural Source and Isolation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a novel limonoid, has been identified as a constituent of the plant species Flacourtia jangomas. This technical guide provides a comprehensive overview of the natural source of Jangomolide, a detailed methodology for its isolation, and a summary of its key chemical data. The isolation workflow is presented to facilitate replication and further investigation of this natural product's therapeutic potential. While specific signaling pathways for Jangomolide are yet to be fully elucidated, this document also explores potential mechanisms of action based on the known biological activities of related limonoids.

Natural Source

Jangomolide is a secondary metabolite isolated from Flacourtia jangomas (Lour.) Raeusch., a small deciduous tree belonging to the Salicaceae family.[1] This plant is found in various parts of the world, including India, Southeast Asia, and East Asia.[1] The primary source of **Jangomolide** within the plant is the stem and bark.[1]

Isolation of Jangomolide

The following protocol for the isolation of **Jangomolide** is based on the initial report by Ahmad et al. (1984).



Plant Material Collection and Preparation

Fresh stem and bark of Flacourtia jangomas are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

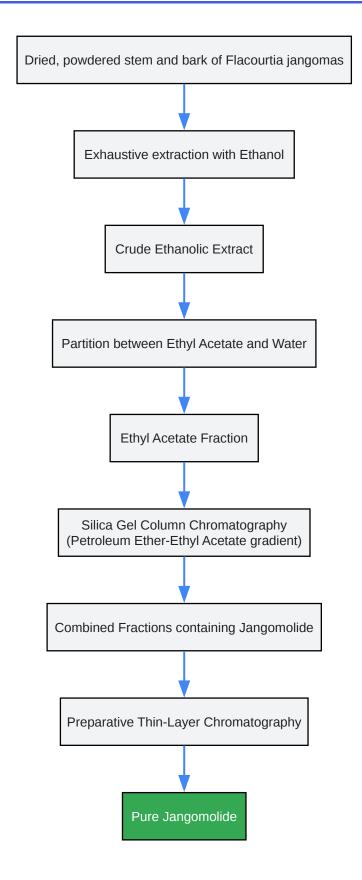
Fractionation and Purification

The crude ethanolic extract is partitioned between ethyl acetate and water. The ethyl acetate fraction, containing the less polar compounds including **Jangomolide**, is separated and concentrated. This fraction is then subjected to repeated column chromatography over silica gel. A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is employed to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC). Those showing the presence of the target compound are combined.

Final purification is achieved by preparative thin-layer chromatography (prep-TLC) to yield pure **Jangomolide**.

Isolation Workflow Diagram





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Caption: Isolation workflow for **Jangomolide**.



Structural Elucidation and Physicochemical Data

The structure of **Jangomolide** was elucidated using a combination of spectroscopic techniques. The following table summarizes the key data reported for the compound.

Property	Data
Molecular Formula	C26H30O8
Mass Spectrometry	m/z 470 (M+)
¹H NMR (CDCl₃, δ)	7.42 (m, H-21, H-23), 6.35 (m, H-22), 5.45 (s, H-17), 4.20 (d, J=12Hz, H-1), 4.05 (s, H-15), 3.65 (s, OMe), 2.95, 2.60 (ABq, J=16Hz, H-2), 2.80 (m, H-9), 2.50 (m, H-5), 1.40, 1.20, 1.10, 1.05 (all s, 4 x Me)
¹³ C NMR (CDCl ₃ , δ)	208.0 (C-3), 174.0 (C-16), 169.5 (C-7), 167.0 (OAc), 143.0 (C-21), 141.0 (C-23), 120.0 (C-20), 110.0 (C-22), 80.0 (C-1), 78.0 (C-17), 71.0 (C-15), 65.0 (C-14), 58.0 (C-5), 52.0 (OMe), 49.0 (C-9), 45.0 (C-13), 39.0 (C-10), 38.0 (C-8), 37.0 (C-4), 35.0 (C-2), 26.0, 22.0, 21.0, 19.0 (4 x Me), 21.0 (OAc)
UV (MeOH) λ _{max}	215 nm
IR (KBr) ν _{max}	1740, 1720, 1630, 1505, 875 cm ⁻¹

Putative Signaling Pathways

While specific studies on the signaling pathways directly modulated by **Jangomolide** are not yet available, the biological activities of other limonoids provide a basis for hypothesizing potential mechanisms of action. Limonoids are known to possess anti-inflammatory, and anticancer properties. These effects are often mediated through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathway

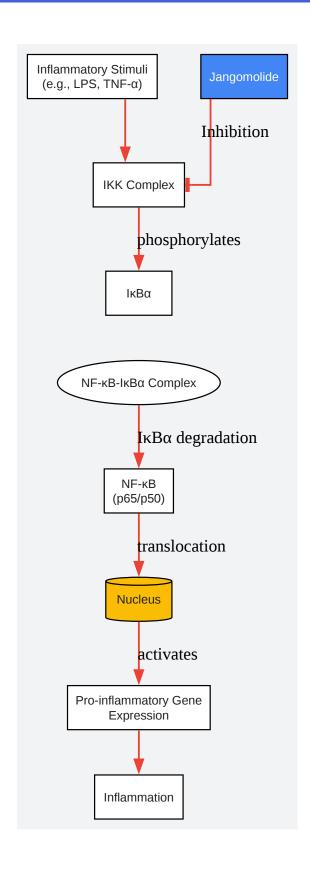


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Limonoids have been shown to inhibit the activation of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-kB is a crucial regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The potential inhibitory effect of **Jangomolide** on this pathway is depicted below.





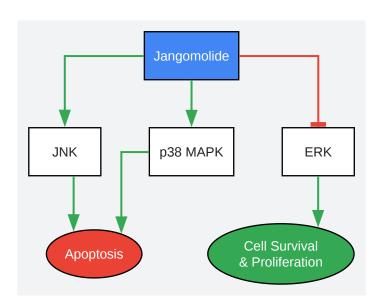
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Caption: Putative anti-inflammatory mechanism of **Jangomolide**.



Potential Anticancer Signaling Pathway

Several limonoids have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. Specifically, activation of JNK (c-Jun N-terminal kinase) and p38 MAPK, and inhibition of ERK (Extracellular signal-regulated kinase) can lead to apoptosis.



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Caption: Hypothetical anticancer signaling of **Jangomolide**.

Conclusion

Jangomolide represents a novel limonoid with potential for further pharmacological investigation. This guide provides the foundational information regarding its natural source and a detailed protocol for its isolation, which is essential for obtaining the pure compound for biological screening and mechanistic studies. The putative signaling pathways presented here, based on the activities of related compounds, offer a starting point for future research into the specific molecular targets and mechanisms of action of Jangomolide. Further studies are warranted to fully explore the therapeutic potential of this natural product.



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References

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